Adl-5859
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ADL-5859 is a novel, orally bioavailable compound developed by Adolor Corporation that targets the delta opioid receptor . It was in phase II of clinical trials for the treatment of neuropathic pain, acute pain, and pain due to osteoarthritis . It is a selective and orally active δ opioid receptor (DOR) agonist with a Ki and an EC50 value of 0.84 and 20 nM, respectively .
Molecular Structure Analysis
The molecular formula of this compound is C24H28N2O3 . The exact mass is not provided, but the molecular weight is 428.957 . The elemental composition is: Carbon 67.20%, Hydrogen 6.81%, Chlorine 8.26%, Nitrogen 6.53%, and Oxygen 11.19% .Chemical Reactions Analysis
This compound shows activities to the δ opioid receptor with a Ki and an EC50 value of 0.84 and 20 nM, respectively . It also exhibits inhibitory activity to the hERG channel with an IC50 value of 78 μM .Physical And Chemical Properties Analysis
This compound is a solid compound . It is soluble in DMSO (≥21.45 mg/mL) but insoluble in ethanol . It is also soluble in water (≥5.48 mg/mL) with ultrasonic .科学的研究の応用
Alzheimer's Disease Research
Adl-5859 has been studied in the context of Alzheimer's Disease (AD). Researchers have focused on amyloid β-protein (Ab) as a unifying pathological feature in AD, exploring its role in the pathogenesis and potential therapeutic targets. This research area attracts diverse biological disciplines, emphasizing the importance of biochemistry, cell biology, molecular genetics, neuroscience, and structural biology in understanding and addressing AD (Selkoe, 1996).
Nanotechnology for Alzheimer's Disease
Nanotechnology, including the use of magnetic nanoparticles like this compound, shows promising therapeutic and diagnostic potentials for AD. This technology, particularly superparamagnetic iron oxide nanoparticles (SPIONs), could be crucial for early detection and intervention in AD through enhanced imaging techniques and targeted therapeutic strategies (Busquets, Sabaté, & Estelrich, 2014).
Activities of Daily Living (ADL) Studies
This compound has implications in studies focusing on ADL, which are critical in understanding the health status and quality of life, especially in elderly populations. These studies often employ sensor data and advanced algorithms to monitor and analyze daily activities, providing insights into physical frailty and its impact on independence (Veerbeek et al., 2011).
Advanced Data Repository (ADR) in Scientific Research
Research involving this compound also touches on the use of ADR systems in scientific data management. These systems are vital for handling large volumes of multi-dimensional datasets across various scientific disciplines, ensuring efficient data processing and analysis (Ferreira et al., 1999).
作用機序
Target of Action
ADL-5859 is a selective and orally active δ opioid receptor (DOR) agonist . The δ opioid receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It plays a crucial role in mediating pain perception and mood regulation .
Mode of Action
As a δ opioid receptor agonist, this compound binds to these receptors and activates them . This activation triggers a series of intracellular events, leading to the inhibition of certain types of pain signals in the nervous system .
Biochemical Pathways
It is known that δ opioid receptor activation can inhibit adenylate cyclase activity, decrease intracellular camp levels, and modulate voltage-gated calcium channels . These actions can lead to a decrease in neuronal excitability and neurotransmitter release, which can help to alleviate pain .
Pharmacokinetics
As an orally active compound, it is likely to be absorbed through the gastrointestinal tract and distributed throughout the body . The metabolism and excretion of this compound are areas of ongoing research .
Result of Action
The primary result of this compound’s action is the alleviation of pain . By activating δ opioid receptors, it can inhibit the transmission of pain signals in the nervous system . This can lead to a decrease in the perception of pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate can all affect the drug’s action .
Safety and Hazards
The safety data sheet for ADL-5859 was not available in the search results. For detailed safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .
Relevant Papers Several papers have been published on this compound. For instance, one paper discusses the δ-Opioid mechanisms for this compound effects in mice, including analgesia, locomotion, and receptor internalization . Another paper discusses the potential therapeutic benefits of selective δ opioid receptor agonists like this compound for the treatment of various types of pain conditions . These papers provide valuable insights into the properties and potential applications of this compound.
生化学分析
Biochemical Properties
ADL-5859 is a selective and orally active delta opioid receptor (DOR) agonist . It interacts with the DOR with a Ki and an EC50 value of 0.84 and 20 nM, respectively . It also shows inhibitory activity to the hERG channel .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It has been used in studies to reduce inflammatory and neuropathic pain . Its effects were mediated by delta-opioid receptors, with a main contribution of receptors expressed on peripheral Nav1.8-positive neurons .
Molecular Mechanism
It is known that it is a selective and orally active delta opioid receptor (DOR) agonist . It exerts its effects at the molecular level through its interaction with the DOR .
Dosage Effects in Animal Models
In animal models, this compound has been shown to efficiently reverse mechanical allodynia at a dose optimal to reduce inflammatory pain
特性
IUPAC Name |
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21;/h5-11,16,25,27H,3-4,12-15H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNLSWREIULTDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677374 |
Source
|
Record name | N,N-Diethyl-4-(5-hydroxyspiro[1-benzopyran-2,4'-piperidin]-4-yl)benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850173-95-4 |
Source
|
Record name | N,N-Diethyl-4-(5-hydroxyspiro[1-benzopyran-2,4'-piperidin]-4-yl)benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。